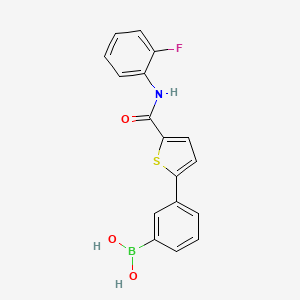
Slu-PP-915
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Slu-PP-915 is a novel pan-estrogen-related receptor agonist designed to enhance cardiac fatty acid metabolism and mitochondrial function. It has shown significant potential in ameliorating heart failure by improving ejection fraction, reducing fibrosis, and increasing survival rates in pressure overload-induced heart failure models .
Vorbereitungsmethoden
Slu-PP-915 was synthesized using a structure-based design approach. The synthetic route involves the creation of two structurally distinct pan-estrogen-related receptor agonists, Slu-PP-332 and this compound. The preparation method includes comprehensive functional, multi-omics (RNA sequencing and metabolomics studies), and genetic dependency studies both in vivo and in vitro to dissect the molecular mechanism, estrogen-related receptor isoform dependency, and target specificity .
Analyse Chemischer Reaktionen
Slu-PP-915 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Slu-PP-915 has a wide range of scientific research applications, including:
Chemistry: It is used to study the activation of estrogen-related receptors and their role in cardiac metabolism.
Biology: It helps in understanding the molecular mechanisms of heart failure and the role of estrogen-related receptors in cardiac function.
Medicine: It has shown potential as a therapeutic intervention for heart failure by improving cardiac function and survival rates.
Industry: It can be used in the development of novel heart failure therapeutics and other related pharmaceutical applications
Wirkmechanismus
Slu-PP-915 exerts its effects by activating estrogen-related receptors, particularly estrogen-related receptor alpha and estrogen-related receptor gamma. This activation leads to the transcriptional activation of a broad spectrum of metabolic genes, particularly those involved in fatty acid metabolism and mitochondrial function. The compound also increases mitochondrial oxidative capacity and fatty acid use in vitro and in vivo. Additionally, it leads to the downregulation of cell cycle and development pathways, partially mediated by E2F1 in cardiomyocytes .
Vergleich Mit ähnlichen Verbindungen
Slu-PP-915 is compared with other similar compounds, such as Slu-PP-332. Both compounds are pan-estrogen-related receptor agonists designed to enhance cardiac fatty acid metabolism and mitochondrial function. this compound has shown a higher efficacy in improving ejection fraction, reducing fibrosis, and increasing survival rates in pressure overload-induced heart failure models. Other similar compounds include various estrogen-related receptor agonists that target different isoforms and pathways .
Eigenschaften
Molekularformel |
C17H13BFNO3S |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
[3-[5-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C17H13BFNO3S/c19-13-6-1-2-7-14(13)20-17(21)16-9-8-15(24-16)11-4-3-5-12(10-11)18(22)23/h1-10,22-23H,(H,20,21) |
InChI-Schlüssel |
CKROIKQTGRZRKF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=CC=C(S2)C(=O)NC3=CC=CC=C3F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


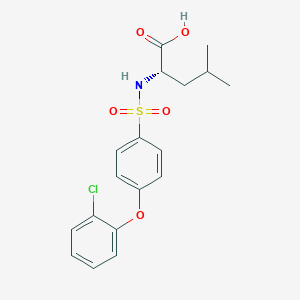
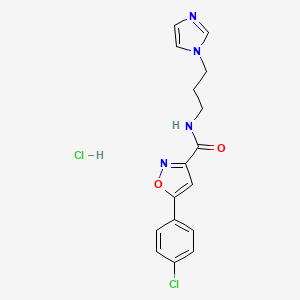





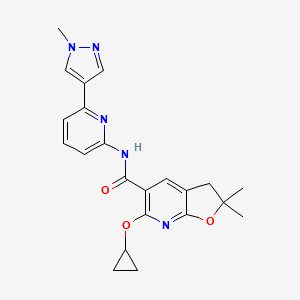

![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
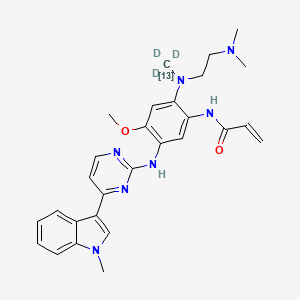
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)

